Cas no 1390654-28-0 (KRN2 bromide)

KRN2 bromide 化学的及び物理的性質
名前と識別子
-
- KRN2 bromide
- KRN2
- KRN2 (bromide)
- inhibit,Inhibitor,KRN2 bromide,KRN 2,KRN-2,KRN2,KRN-2 bromide
- AKOS040733552
- 1390654-28-0
- SCHEMBL18037457
- (2-fluorophenyl)methyl-dimethoxy-[?] bromide
- HY-112125A
- CS-0062721
- 13-(2-fluorobenzyl)-9,10-dimethoxy-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline-7-iumbromide
- MS-29704
- 21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide
- DA-54688
- G16445
- UMRLOOJWWLJVCD-UHFFFAOYSA-M
-
- インチ: 1S/C27H23FNO4.BrH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1
- InChIKey: UMRLOOJWWLJVCD-UHFFFAOYSA-M
- ほほえんだ: C(C1C=CC=CC=1F)C1C2=CC=C(OC)C(OC)=C2C=[N+]2CCC3=CC4OCOC=4C=C3C=12.[Br-]
計算された属性
- せいみつぶんしりょう: 523.07945g/mol
- どういたいしつりょう: 523.07945g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 4
- 複雑さ: 681
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.8Ų
じっけんとくせい
- 色と性状: 固体粉末、動力
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: 生体外:ジメチルスルホキシドようかいど≥ 60 mg/mL(114.42 mM)*"≥" means solublesoluble , but saturation unknownようかいど不明な
- じょうきあつ: No data available
KRN2 bromide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
KRN2 bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-112125A-10mM*1mLinDMSO |
KRN2 bromide |
1390654-28-0 | 98.30% | 10mM*1mLinDMSO |
¥920 | 2023-07-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47738-5mg |
KRN2 bromide |
1390654-28-0 | 98% | 5mg |
¥1962.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11782-5 mg |
KRN2 bromide |
1390654-28-0 | 99.48% | 5mg |
¥777.00 | 2023-04-04 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47738-10mg |
KRN2 bromide |
1390654-28-0 | 98% | 10mg |
¥3120.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47738-25mg |
KRN2 bromide |
1390654-28-0 | 98% | 25mg |
¥6687.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11782-1 mL |
KRN2 bromide |
1390654-28-0 | 99.48% | 1ml |
¥1417.00 | 2023-04-04 | |
eNovation Chemicals LLC | Y1266883-5mg |
KRN2 bromide |
1390654-28-0 | 98% | 5mg |
$210 | 2024-06-05 | |
eNovation Chemicals LLC | Y1266883-50mg |
KRN2 bromide |
1390654-28-0 | 98% | 50mg |
$715 | 2024-06-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | K882798-10mg |
KRN2 bromide |
1390654-28-0 | ≥98% | 10mg |
¥1,539.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11782-50 mg |
KRN2 bromide |
1390654-28-0 | 99.48% | 50mg |
¥4917.00 | 2023-04-04 |
KRN2 bromide 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
KRN2 bromideに関する追加情報
Recent Advances in the Study of KRN2 Bromide (CAS: 1390654-28-0) in Chemical Biology and Medicine
KRN2 bromide (CAS: 1390654-28-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This small molecule inhibitor has shown promising potential in targeting specific kinase pathways implicated in various diseases, including cancer and inflammatory disorders. The compound's unique chemical structure and mechanism of action have made it a focal point for researchers seeking to develop novel therapeutic agents.
Recent studies have elucidated the molecular interactions of KRN2 bromide with its target kinases, providing valuable insights into its selectivity and potency. High-resolution crystallography and biochemical assays have revealed that KRN2 bromide binds to the ATP-binding pocket of specific kinases, effectively inhibiting their activity. This mechanism has been demonstrated to disrupt downstream signaling pathways that are critical for cell proliferation and survival in disease models.
In preclinical studies, KRN2 bromide has exhibited robust anti-tumor activity in various cancer cell lines and animal models. Notably, its efficacy has been particularly pronounced in cancers with dysregulated kinase signaling, such as certain types of leukemia and solid tumors. The compound's ability to induce apoptosis and inhibit angiogenesis has positioned it as a potential candidate for combination therapies with existing chemotherapeutic agents.
Beyond oncology, KRN2 bromide has also shown promise in modulating immune responses. Recent findings suggest that it can attenuate inflammatory pathways by targeting key kinases involved in cytokine production and immune cell activation. This dual functionality in both cancer and inflammation underscores its versatility as a therapeutic agent and highlights the need for further investigation into its clinical applications.
The pharmacokinetic and pharmacodynamic properties of KRN2 bromide have been extensively characterized in recent studies. Researchers have optimized its formulation to enhance bioavailability and reduce off-target effects. Advanced drug delivery systems, such as nanoparticle-based carriers, are being explored to improve the compound's therapeutic index and tissue-specific targeting.
Despite these advancements, challenges remain in the development of KRN2 bromide as a clinical therapeutic. Issues such as potential resistance mechanisms, long-term toxicity, and optimal dosing regimens need to be addressed through further research. Ongoing clinical trials are expected to provide critical data on its safety and efficacy in human subjects, paving the way for potential regulatory approval.
In conclusion, KRN2 bromide (CAS: 1390654-28-0) represents a compelling example of how chemical biology can drive the discovery of novel therapeutics. Its unique mechanism of action, combined with promising preclinical data, positions it as a valuable tool for both basic research and clinical development. As research continues to unfold, KRN2 bromide may offer new hope for patients with diseases characterized by dysregulated kinase activity.
1390654-28-0 (KRN2 bromide) 関連製品
- 899727-33-4(ethyl 4-{(2-chloro-6-fluorophenyl)methylsulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate)
- 1607837-98-8(5-Bromo-3,4-dichloropyridin-2-amine)
- 2229190-66-1(2-azido-2-(6-methoxypyridin-2-yl)ethan-1-ol)
- 6127-18-0(4-Bromo-2-methyl-1H-indole)
- 946325-76-4(4-ethoxy-3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 2680770-95-8(3-3-methoxy-4-(2,2,2-trifluoroacetamido)phenylpropanoic acid)
- 1806107-62-9(4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine)
- 2228052-57-9(rac-4-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentylformamido}pentanoic acid)
- 2034591-47-2(5-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole)
- 2229604-29-7(2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine)
